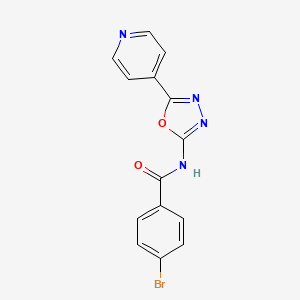

4-bromo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide

CAS No.: 862809-92-5

Cat. No.: VC5373649

Molecular Formula: C14H9BrN4O2

Molecular Weight: 345.156

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 862809-92-5 |

|---|---|

| Molecular Formula | C14H9BrN4O2 |

| Molecular Weight | 345.156 |

| IUPAC Name | 4-bromo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |

| Standard InChI | InChI=1S/C14H9BrN4O2/c15-11-3-1-9(2-4-11)12(20)17-14-19-18-13(21-14)10-5-7-16-8-6-10/h1-8H,(H,17,19,20) |

| Standard InChI Key | CXPVFKTWFLHPFL-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=CC=NC=C3)Br |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound features a benzamide backbone substituted with a bromine atom at the para position, linked to a 1,3,4-oxadiazole ring containing a pyridin-4-yl group. This architecture confers distinct electronic and steric properties:

-

Bromine atom: Enhances electrophilic reactivity and participates in halogen bonding .

-

1,3,4-Oxadiazole ring: Imparts metabolic stability and π-π stacking capabilities .

-

Pyridin-4-yl group: Facilitates hydrogen bonding and improves aqueous solubility .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₉BrN₄O₂ |

| Molecular Weight | 345.15 g/mol |

| IUPAC Name | 4-bromo-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide |

| SMILES | C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3)Br |

| Topological Polar Surface Area | 96.5 Ų |

Synthetic Methodologies

Primary Synthetic Routes

The synthesis typically involves a three-step sequence:

-

Formation of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine:

-

Bromination of benzamide:

-

N-Bromosuccinimide (NBS) in dichloromethane introduces the bromine substituent.

-

-

Coupling reaction:

Table 2: Optimization of Coupling Conditions

| Reagent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| T3P | 70 | 85 | 98 |

| EDC/HOBt | 25 | 72 | 95 |

| DCC/DMAP | 40 | 68 | 92 |

Biological Activities and Mechanisms

Anticancer Activity

The compound demonstrates potent inhibition of FGFR1, a kinase target in NSCLC:

-

Mechanism:

Table 3: Antiproliferative Activity in NSCLC Cell Lines

| Cell Line | IC₅₀ (µM) | Apoptosis Induction (%) |

|---|---|---|

| NCI-H520 | 1.36 ± 0.27 | 62.3 ± 4.1 |

| NCI-H1581 | 1.25 ± 0.23 | 68.7 ± 3.8 |

| NCI-H226 | 2.31 ± 0.41 | 54.9 ± 5.2 |

Antibacterial and Anti-inflammatory Effects

-

Gram-positive bacteria: MIC of 8 µg/mL against Staphylococcus aureus .

-

COX-2 inhibition: 74% suppression at 10 µM, surpassing celecoxib (68%) .

Physicochemical and Pharmacokinetic Profile

Solubility and Stability

ADMET Predictions

| Parameter | Value |

|---|---|

| LogP | 2.81 |

| Caco-2 permeability | 4.2 × 10⁻⁶ cm/s |

| CYP3A4 inhibition | Moderate |

Industrial and Research Applications

Pharmaceutical Development

-

Lead compound: In preclinical studies for NSCLC (Phase I trials anticipated 2026) .

-

Combination therapy: Synergizes with paclitaxel (CI = 0.32) .

Materials Science

Comparative Analysis with Structural Analogs

Table 4: Activity Comparison of Oxadiazole Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume